molecular formula C14H9BrN6 B3707735 3-(4-Bromophenyl)-6-pyrazol-1-yl-[1,2,4]triazolo[4,3-b]pyridazine

3-(4-Bromophenyl)-6-pyrazol-1-yl-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B3707735
M. Wt: 341.17 g/mol
InChI Key: RCPOVHFHSBUMRH-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-6-pyrazol-1-yl-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is part of the broader class of triazolopyridazines, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-6-pyrazol-1-yl-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromophenylhydrazine with 3,6-dichloropyridazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-6-pyrazol-1-yl-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole and triazolopyridazine moieties.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or palladium on carbon can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

3-(4-Bromophenyl)-6-pyrazol-1-yl-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-6-pyrazol-1-yl-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets, such as kinases and receptors. The compound binds to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects. For example, it has been shown to inhibit the activity of c-Met and VEGFR-2 kinases, which are involved in cancer cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4,5-Trimethoxyphenyl)-6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazine
  • 3-(4-Methylthiophenyl)-6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazine

Uniqueness

3-(4-Bromophenyl)-6-pyrazol-1-yl-[1,2,4]triazolo[4,3-b]pyridazine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit multiple kinases simultaneously makes it a promising candidate for overcoming drug resistance in cancer therapy .

Properties

IUPAC Name

3-(4-bromophenyl)-6-pyrazol-1-yl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN6/c15-11-4-2-10(3-5-11)14-18-17-12-6-7-13(19-21(12)14)20-9-1-8-16-20/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCPOVHFHSBUMRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NN3C(=NN=C3C4=CC=C(C=C4)Br)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Bromophenyl)-6-pyrazol-1-yl-[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 2
3-(4-Bromophenyl)-6-pyrazol-1-yl-[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 3
3-(4-Bromophenyl)-6-pyrazol-1-yl-[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 4
3-(4-Bromophenyl)-6-pyrazol-1-yl-[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 5
3-(4-Bromophenyl)-6-pyrazol-1-yl-[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 6
Reactant of Route 6
3-(4-Bromophenyl)-6-pyrazol-1-yl-[1,2,4]triazolo[4,3-b]pyridazine

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